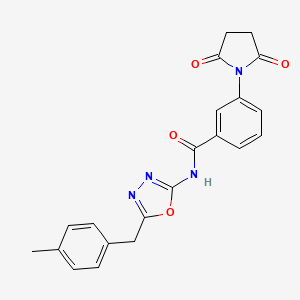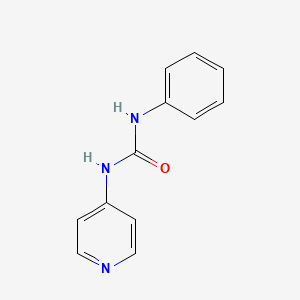
1-苯基-3-吡啶-4-基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-pyridin-4-ylurea (PPU) is an organic compound belonging to the group of substituted ureas. It is a colorless solid with a molecular weight of 202.23 g/mol, and a melting point of 159-160 °C. PPU is a widely studied compound due to its potential applications in a variety of scientific fields, including chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various compounds and is known to have a wide range of biochemical and physiological effects.
科学研究应用
有机电子和发光二极管 (LED)
OLED 的双极性主体材料:对包含用于磷光有机发光二极管 (PhOLED) 中的电子传输单元的双极性主体材料的研究表明光电参数得到显着优化。这些材料实现了高效的蓝色、绿色和白色 PhOLED,具有峰值电流效率和低效率衰减,表明它们在提高 OLED 性能和能效方面的潜力 (Li 等人,2016)。
用于荧光 OLED 的电子传输材料:另一项研究重点关注含吡啶的菲并咪唑衍生物作为 OLED 的电子传输材料 (ETM)。这些衍生物在蓝色荧光 OLED 中表现出卓越的性能,为针对高性能 ETM 的分子设计提供了一种策略 (Wang 等人,2015)。
癌症研究
- 凋亡诱导剂和抗癌剂:通过基于半胱天冬酶和细胞的高通量筛选识别出的化合物被证明可在癌细胞中诱导凋亡,作为潜在的抗癌剂。构效关系 (SAR) 研究强调了特定分子结构对针对乳腺癌和结直肠癌细胞系活性的重要性 (Zhang 等人,2005)。
分子传感
- 金属离子的荧光传感器:开发了一种新型基于芘的荧光探针,用于选择性“开启”和肉眼检测 Ni2+ 离子。该传感器在活细胞中表现出低细胞毒性和强荧光发射,展示了其作为生物环境中选择性检测的化学传感器的潜力 (Khan 等人,2018)。
未来方向
作用机制
Target of Action
The primary target of 1-Phenyl-3-pyridin-4-ylurea is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.
Mode of Action
It is believed that the compound interacts with the protein, possibly inhibiting its function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
1-Phenyl-3-pyridin-4-ylurea has been found to have antiproliferative activity against various human cancer cell lines . This suggests that the compound may inhibit cell division, potentially leading to a decrease in the growth of cancer cells.
Action Environment
The action, efficacy, and stability of 1-Phenyl-3-pyridin-4-ylurea can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .
属性
IUPAC Name |
1-phenyl-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-9H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYOSMAXXLCTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1932-35-0 |
Source


|
| Record name | 1-PHENYL-3-(4-PYRIDYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

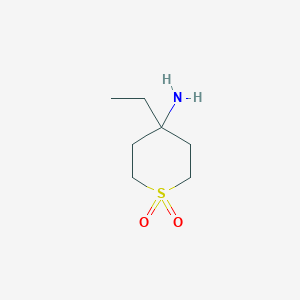


![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)
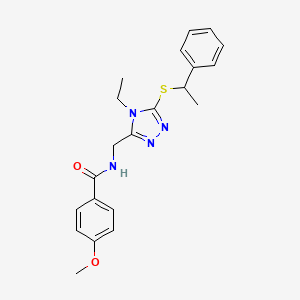
![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)

![6,7-Dimethyl-3-[2-oxo-2-(3-pyridin-4-yloxyazetidin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2519933.png)
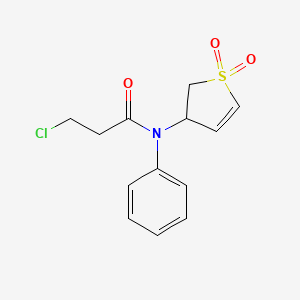
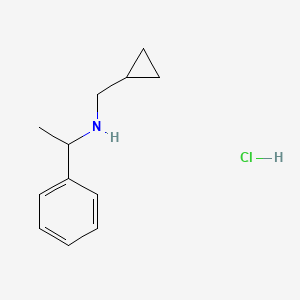

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
![4-Amino-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2519942.png)
